molecular formula C10H11N3O3 B15292344 (S)-N'-Nitrosonornicotine-5-carboxylic Acid

(S)-N'-Nitrosonornicotine-5-carboxylic Acid

Cat. No.: B15292344
M. Wt: 221.21 g/mol
InChI Key: LHWMJVSDDYACRF-VIFPVBQESA-N
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Description

(S)-N’-Nitrosonornicotine-5-carboxylic Acid is a chemical compound that belongs to the family of nitrosamines Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitration of nornicotine followed by carboxylation. The nitration process can be carried out using nitric acid under controlled conditions to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production of (S)-N’-Nitrosonornicotine-5-carboxylic Acid may involve large-scale nitration and carboxylation processes. These processes require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N’-Nitrosonornicotine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products

Scientific Research Applications

(S)-N’-Nitrosonornicotine-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N’-Nitrosonornicotine-5-carboxylic Acid involves its interaction with cellular components at the molecular level. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s ability to interact with specific molecular targets, such as enzymes involved in DNA repair and replication, is a key area of research .

Comparison with Similar Compounds

Similar Compounds

    N’-Nitrosonornicotine: A related compound with similar nitrosamine structure but lacking the carboxylic acid group.

    Nitrosopyrrolidine: Another nitrosamine with a simpler structure.

    Nitrosomorpholine: A structurally similar compound with a morpholine ring.

Uniqueness

(S)-N’-Nitrosonornicotine-5-carboxylic Acid is unique due to the presence of both nitroso and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various scientific disciplines .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15)/t9-/m0/s1

InChI Key

LHWMJVSDDYACRF-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=CC(=CN=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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